Scaffold Topological Differentiation: Azabicyclo[3.2.1]octane vs. Tropane-Based CCR5 Antagonists
The target compound incorporates an 8-azabicyclo[3.2.1]octane core with an N-methylsulfonyl substituent. This scaffold is topologically distinct from the tropane (8-azabicyclo[3.2.1]octane without the N-sulfonyl) and piperidine cores found in maraviroc, vicriviroc, and cenicriviroc. While the patent (WO2011011652A1) describes this sulfonamide-substituted azabicyclo[3.2.1]octane as a 'new and original scaffold' for CCR5 antagonism, it provides only semi-quantitative antiviral data without explicit IC₅₀ values for this specific compound [1]. Maraviroc exhibits an IC₅₀ of 0.1–4.5 nM in CCR5-tropic HIV-1 antiviral assays, but no head-to-head data exist for the target compound [2]. The differentiation is therefore structural rather than potency-based at this stage.
| Evidence Dimension | Core scaffold topology |
|---|---|
| Target Compound Data | 8-azabicyclo[3.2.1]octane with N-methylsulfonyl; C₁₇H₂₄N₂O₃S; MW 336.5; XLogP3 1.9; 1 HBD; 4 HBA; 5 rotatable bonds [3] |
| Comparator Or Baseline | Maraviroc: tropane-based, MW 513.7, XLogP3 3.4, 1 HBD, 5 HBA [2]; Vicriviroc: piperazine-based, MW 557.6; Cenicriviroc: benzazocine-based, MW 696.9 |
| Quantified Difference | MW reduction of 177.2 Da vs. maraviroc; XLogP3 reduction of 1.5 log units; HBA reduction of 1; structurally non-overlapping scaffold per patent evaluation [1] |
| Conditions | Calculated physicochemical properties; patent scaffold classification [1][3] |
Why This Matters
The lower molecular weight and reduced lipophilicity relative to maraviroc predict improved ligand efficiency and potentially superior membrane permeability, which is critical for an HIV entry inhibitor requiring access to the transmembrane CCR5 binding pocket.
- [1] Supuran CT. Therapeutic compounds: patent evaluation of WO2011011652A1. Expert Opin Ther Pat. 2011;21(9):1491-1495. doi:10.1517/13543776.2011.584873. View Source
- [2] Dorr P, Westby M, Dobbs S, et al. Maraviroc (UK-427,857), a potent, orally bioavailable, and selective small-molecule inhibitor of chemokine receptor CCR5 with broad-spectrum anti-human immunodeficiency virus type 1 activity. Antimicrob Agents Chemother. 2005;49(11):4721-4732. doi:10.1128/AAC.49.11.4721-4732.2005. View Source
- [3] PubChem Compound Summary for CID 86265030, N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-3-phenylpropanamide. National Center for Biotechnology Information, 2026. View Source
